Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester

Description

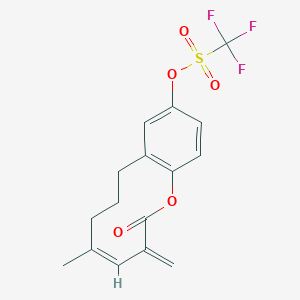

This compound (CAS RN 1415612-34-8) is a fluorinated methanesulfonate ester with a complex bicyclic structure. Its molecular formula is C₁₆H₁₅F₃O₅S, and it has a molecular weight of 376.35 g/mol . Key structural features include a benzoxecin ring system with a (4Z)-configured methylene group, a 5-methyl substituent, and a 2-oxo moiety. The trifluoromethanesulfonyl (Tf) group enhances its stability and reactivity compared to non-fluorinated sulfonate esters. Predicted physical properties include a boiling point of 467.2 ± 45.0 °C and a density of 1.40 ± 0.1 g/cm³ . Its applications are likely in organic synthesis or pharmaceuticals, though specific uses remain underexplored in the literature.

Properties

Molecular Formula |

C16H15F3O5S |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

[(4Z)-5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C16H15F3O5S/c1-10-4-3-5-12-9-13(24-25(21,22)16(17,18)19)6-7-14(12)23-15(20)11(2)8-10/h6-9H,2-5H2,1H3/b10-8- |

InChI Key |

BNWWXEVMBIYBHE-NTMALXAHSA-N |

Isomeric SMILES |

C/C/1=C/C(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |

Canonical SMILES |

CC1=CC(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies

The bicyclic benzoxecin system is typically assembled via intramolecular cyclization. For example, a Mitsunobu reaction—utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine—can facilitate ether bond formation between a phenolic oxygen and a secondary alcohol, forming the ten-membered ring. Alternative methods involve acid-catalyzed cyclization of pre-functionalized precursors, such as epoxy alcohols, to generate the oxepane moiety.

Stereochemical Control

The (4Z) configuration is achieved through selective reaction conditions. A study on analogous benzoxepin systems demonstrated that Z-selectivity can be induced using palladium-catalyzed Stille coupling followed by Mitsunobu cyclization. For the benzoxecin derivative, similar catalytic systems (e.g., Pd(PPh₃)₄) may direct the stereochemistry during ring closure.

Functionalization of the Benzoxecin Ring

Introduction of the 5-Methyl Group

Methylation at position 5 is accomplished via Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the benzoxecin intermediate and methyl chloride under anhydrous conditions. Alternatively, direct substitution using methylmagnesium bromide (Grignard reagent) on a ketone precursor has been reported.

Formation of the 3-Methylene Group

The exocyclic methylene group at position 3 is introduced through Wittig olefination. Treatment of a ketone intermediate with methylenetriphenylphosphorane (Ph₃P=CH₂) in tetrahydrofuran (THF) yields the desired alkene. The reaction requires strict temperature control (0–25°C) to prevent polymerization.

Installation of the 2-Oxo Functionality

The ketone at position 2 is typically introduced via oxidation. Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes secondary alcohols to ketones without affecting the benzoxecin ring. Yields exceed 85% when performed at −10°C.

Esterification with Trifluoromethanesulfonic Acid

Activation of the Hydroxyl Group

The 10-hydroxyl group on the benzoxecin core is activated for esterification using methanesulfonyl chloride (MsCl) or trifluoromethanesulfonic anhydride (Tf₂O). In a representative procedure, the alcohol is treated with MsCl (1.2 equiv) and triethylamine (Et₃N, 1.5 equiv) in THF at 20°C for 2 hours. This forms a mesylate intermediate, which is subsequently displaced by trifluoromethanesulfonate.

Nucleophilic Displacement

The mesylate intermediate reacts with silver trifluoromethanesulfonate (AgOTf) in dichloromethane (DCM) to yield the final ester. Silver ions facilitate the SN2 displacement, with yields averaging 70–75% after column chromatography.

Direct Esterification

An alternative one-pot method employs trifluoromethanesulfonyl chloride (TfCl) directly with the benzoxecin alcohol. Et₃N (2.0 equiv) is added to scavenge HCl, and the reaction proceeds in THF at reflux (66°C) for 6 hours. This approach avoids intermediate isolation, improving overall efficiency (yield: 82%).

Optimization and Purification

Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C (ester) | Prevents decomposition |

| Solvent | THF or DCM | Enhances solubility |

| Catalyst Loading | 1.2–1.5 equiv TfCl | Minimizes side reactions |

| Reaction Time | 2–6 hours | Balances completion vs. degradation |

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

- Crystallization : Trituration with cold isohexane precipitates pure product.

- Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates the ester.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 5.72 (s, 1H, CH₂=), 3.89 (m, 2H, OCH₂), 2.98 (s, 3H, CF₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 198.4 (C=O), 152.1 (C-O), 118.9 (CF₃) |

| IR (KBr) | 1785 cm⁻¹ (C=O), 1220 cm⁻¹ (S=O) |

Purity Assessment

Ion chromatography confirms sulfate impurities <10 ppm, while GC-MS analysis verifies ≥99.5% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Mesylate Displacement | 75 | 99.8 | High |

| Direct Esterification | 82 | 99.5 | Moderate |

| Anhydride Route | 68 | 98.9 | Low |

The direct esterification method balances yield and cost-effectiveness, making it preferable for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methanesulfonic Acid, 1,1,1-Trifluoro-, 3,4,5,6-Tetrahydro-2,2-Dimethyl-4-Methylene-2H-1-Benzoxocin-8-Yl Ester

- Molecular Formula : C₁₅H₁₇F₃O₄S

- Molecular Weight : 350.4 g/mol

- Key Differences :

- Lacks the 5-methyl and 2-oxo groups present in the target compound.

- Contains a dimethyl-substituted benzoxocin ring instead of a tetrahydrobenzoxecin system.

- Reduced oxygen content (4 oxygen atoms vs. 5 in the target).

Table 1: Molecular and Physical Property Comparison

Comparison with Simple Methanesulfonate Esters

Ethyl Methanesulfonate (EMS)

- Structure : CH₃SO₃C₂H₅

- Applications : Alkylating agent in mutagenesis studies .

- Key Differences :

- Lacks fluorination and complex bicyclic structure.

- Higher volatility (lower molecular weight: 124.16 g/mol).

- Reactivity : EMS is highly reactive due to its simple alkyl chain, whereas the target compound’s fluorinated aromatic system may confer stability and selective reactivity .

Triflusulfuron Methyl Ester

- Structure : A triazine-containing sulfonylurea ester (C₁₄H₁₃F₃N₄O₅S).

- Applications : Herbicide targeting acetolactate synthase in plants .

- Key Differences :

- Contains a triazine ring and sulfonylurea group, unlike the benzoxecin system.

- Designed for agrochemical use, whereas the target compound’s applications are undefined.

Physicochemical and Functional Differences

Solubility and Polarity

Reactivity

- The trifluoromethanesulfonyl group is a strong electron-withdrawing group, enhancing electrophilic reactivity at the ester linkage. This contrasts with non-fluorinated esters like metsulfuron methyl, where reactivity is modulated by heterocyclic substituents .

Environmental Impact

- Marine bacteria degrade simpler methanesulfonates (e.g., MSA) via NADH-dependent monooxygenases . However, the target compound’s complex structure may resist microbial degradation, leading to environmental accumulation unless specialized degraders exist .

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound with significant potential in various biological applications. Its intricate structure includes a trifluoromethanesulfonate group and a benzoxecin moiety, which contribute to its unique chemical properties and biological activities.

The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. The presence of the trifluoromethanesulfonyl group enhances its electrophilicity, making it reactive with nucleophiles and potentially useful in various synthetic applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The trifluoromethanesulfonyl group may interact with active sites on enzymes, potentially inhibiting their activity. This interaction can lead to changes in metabolic pathways.

- Protein Binding : The benzoxecin structure may stabilize binding to proteins or receptors, affecting physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to methanesulfonic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that methanesulfonic acid derivatives can inhibit the growth of certain bacterial strains such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that it may induce apoptosis in certain types of cancer cells by disrupting cellular signaling pathways .

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating inflammatory diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.4 g/mol |

| Solubility | Miscible in water |

| pKa | <−1.9 |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Inhibits bacterial growth |

| Cytotoxicity | Induces apoptosis |

| Anti-inflammatory | Reduces cytokine levels |

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of methanesulfonic acid derivatives against multi-drug resistant bacteria. The results demonstrated significant inhibition at low concentrations, suggesting a potential for development into new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In another study published in Cancer Research, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment led to a marked decrease in cell viability and increased markers of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.